molecular formula C6H6ClN3O B11916652 2-chloro-N'-hydroxy-4-pyridinecarboximidamide

2-chloro-N'-hydroxy-4-pyridinecarboximidamide

Cat. No.: B11916652
M. Wt: 171.58 g/mol
InChI Key: FUSMRNWUUNGSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-hydroxy-4-pyridinecarboximidamide typically involves the chlorination of 4-pyridinecarboximidamide followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step may involve the use of hydroxylamine or similar reagents .

Industrial Production Methods

While specific industrial production methods for 2-chloro-N’-hydroxy-4-pyridinecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-hydroxy-4-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitroso group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N’-hydroxy-4-pyridinecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N’-hydroxy-4-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxycarboximidamide groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-pyridinecarboximidamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.

    4-hydroxy-2-pyridinecarboximidamide: Lacks the chloro group, which may influence its chemical behavior and applications.

    2-chloro-N’-hydroxy-3-pyridinecarboximidamide: Similar structure but with a different position of the substituents, potentially leading to different reactivity and applications.

Uniqueness

2-chloro-N’-hydroxy-4-pyridinecarboximidamide is unique due to the presence of both the chloro and hydroxycarboximidamide groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

2-chloro-N'-hydroxypyridine-4-carboximidamide

InChI

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

FUSMRNWUUNGSEH-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C=C1/C(=N\O)/N)Cl

Canonical SMILES

C1=CN=C(C=C1C(=NO)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.